Cas no 870076-72-5 (a-Methoxy Albuterol)

a-Methoxy Albuterol structure
a-Methoxy Albuterol structure
Product Name:a-Methoxy Albuterol
CAS No:870076-72-5
MF:C14H23NO3
MW:253.337324380875
CID:830787
PubChem ID:11514362
Update Time:2024-10-26

a-Methoxy Albuterol Chemical and Physical Properties

Names and Identifiers

    • Levalbuterol Related Compound H
    • Albuterol Methyl Ether Hydrochloride Salt
    • 4-(2-(tert-butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
    • 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol
    • ALBUTEROL METHYL ETHER
    • α-Methoxy Albuterol
    • Levalbuterol related compound H [USP]
    • N-(tert-butyl)-2-methoxy-2-(4-hydroxy-3-(hydroxymethyl)phen-1-yl)-ethanamine
    • SLB-OMe sec
    • UNII-UJ45GD7950
    • 5-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-hydroxybenzenemethanol
    • 5-[(1RS)-2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-hydroxyphenyl]methanol
    • Salbutamol impurity A (PhEur)
    • 5-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-hydroxybenzenemethanol (ACI)
    • (+/-)-4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
    • Salbutamol EP Impurity A
    • 870076-72-5
    • a-Methoxy Albuterol
    • Q27291102
    • Benzenemethanol, 5-(2-((1,1-dimethylethyl)amino)-1-methoxyethyl)-2-hydroxy-
    • DA-22933
    • UJ45GD7950
    • SALBUTAMOL IMPURITY A [EP IMPURITY]
    • SalbutamolEPImpurityA
    • Benzenemethanol, 5-[2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxy-; 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol; Salbutamol Sulphate Imp A (EP); [5-[(1RS)-2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-hydroxyphenyl]methanol
    • Benzenemethanol, 5-[2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxy-
    • SCHEMBL4253717
    • BCP33735
    • MFCD23160660
    • 4-[(1RS)-2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol
    • MDL: MFCD23160660
    • Inchi: 1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3
    • InChI Key: UMHASVFLCHGDPW-UHFFFAOYSA-N
    • SMILES: OC1C(CO)=CC(C(CNC(C)(C)C)OC)=CC=1

Computed Properties

  • Exact Mass: 253.16800
  • Monoisotopic Mass: 253.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • PSA: 61.72000
  • LogP: 2.35100

a-Methoxy Albuterol Security Information

a-Methoxy Albuterol Pricemore >>

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a-Methoxy Albuterol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; heated
Reference
Synthesis, isolation and characterization of process-related impurities in salbutamol sulphate
Sharma, Yogesh Kumar; et al, E-Journal of Chemistry, 2011, 8(4), 1720-1727

a-Methoxy Albuterol Raw materials

a-Methoxy Albuterol Preparation Products

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